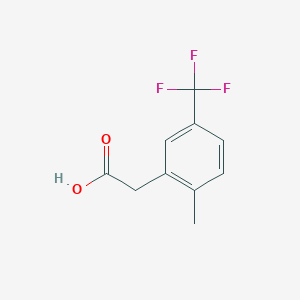

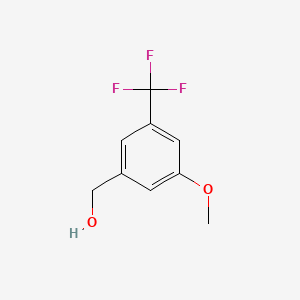

3-Methoxy-5-(trifluoromethyl)benzyl alcohol

Descripción general

Descripción

“3-Methoxy-5-(trifluoromethyl)benzyl alcohol” is a chemical compound with the CAS Number: 916420-98-9 . It has a molecular weight of 206.16 .

Molecular Structure Analysis

The molecular formula of “this compound” is C9H9F3O2 . Its average mass is 206.162 Da and its monoisotopic mass is 206.055466 Da .Physical and Chemical Properties Analysis

“this compound” has a boiling point of 32-35°C .Aplicaciones Científicas De Investigación

Photocatalytic Applications

3-Methoxy-5-(trifluoromethyl)benzyl alcohol has been studied for its role in photocatalytic reactions, specifically in the photocatalytic oxidation of benzyl alcohol and its derivatives into corresponding aldehydes. This reaction proceeds with high conversion and selectivity on a titanium dioxide (TiO2) photocatalyst under an oxygen atmosphere and is facilitated by both UV-light and visible light irradiation. The formation of a surface complex between the benzyl alcoholic compound and the TiO2 surface is crucial for this photocatalytic activity (Higashimoto et al., 2009).

Catalysis in Organic Synthesis

N-isopropyliodobenzamides, including derivatives like 2-Iodo-N-isopropyl-5-methoxybenzamide, have been evaluated for their catalytic activity in the oxidation of benzhydrol to benzophenone. These catalysts are utilized in the presence of Oxone® as a co-oxidant at room temperature. Specifically, the 5-methoxy derivative shows significant reactivity due to the rapid generation of pentavalent species from trivalent species during the reaction, presenting an efficient and environmentally benign method for the oxidation of benzylic alcohols (Yakura et al., 2018).

Chemical Behavior in Atmospheric Conditions

The chemical behavior of coniferyl alcohol, which is structurally related to this compound, has been studied under atmospheric conditions. Specifically, the heterogeneous reaction of coniferyl alcohol adsorbed on silica particles with NO3 radicals has been investigated, leading to the identification of various reaction products and providing insights into the chemical behaviors of such compounds at night (Liu et al., 2017).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Mecanismo De Acción

Mode of Action

Benzyl alcohols can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the targets they interact with.

Result of Action

It is known that the compound enhances the charging of myoglobin noncovalent complex during electrospray ionization mass spectroscopy .

Análisis Bioquímico

Biochemical Properties

3-Methoxy-5-(trifluoromethyl)benzyl alcohol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to enhance the charging of myoglobin noncovalent complexes during electrospray ionization mass spectroscopy . This interaction suggests that this compound may influence the stability and ionization efficiency of proteins and other biomolecules in mass spectrometry.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are of great interest. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with myoglobin suggests potential effects on oxygen transport and cellular respiration . Additionally, the compound’s impact on protein stability and ionization efficiency may have downstream effects on cellular processes that rely on these proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been shown to enhance the charging of myoglobin noncovalent complexes, indicating a potential role in stabilizing protein structures during mass spectrometry . This stabilization may involve specific binding interactions with amino acid residues or other functional groups within the protein.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is known to be stable at ambient temperature, which suggests that it can maintain its biochemical properties over extended periods

Propiedades

IUPAC Name |

[3-methoxy-5-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O2/c1-14-8-3-6(5-13)2-7(4-8)9(10,11)12/h2-4,13H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROACFQURKLEGKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(Allyloxy)phenyl]-2-bromoacetamide](/img/structure/B1451230.png)

![4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrobromide](/img/structure/B1451236.png)

![1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-YL]-ethylamine hydrochloride](/img/structure/B1451239.png)

![2-Phenoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1451245.png)

![[1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid](/img/structure/B1451252.png)